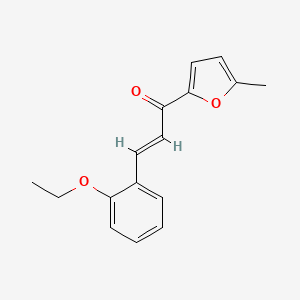

(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-18-15-7-5-4-6-13(15)9-10-14(17)16-11-8-12(2)19-16/h4-11H,3H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPFMGCDSRWEQX-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, possesses a unique structure that contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its antioxidant, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 256.30 g/mol. Its structure includes an ethoxy-substituted phenyl group and a furan moiety, which are critical for its biological activity.

1. Antioxidant Activity

Chalcones are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit similar antioxidant effects, although the specific mechanisms remain to be fully elucidated.

2. Anti-inflammatory Effects

Research indicates that chalcone derivatives can modulate inflammatory pathways. The compound may interact with enzymes involved in oxidative stress and inflammation, potentially leading to therapeutic benefits in inflammatory diseases. Further studies employing molecular docking techniques could clarify its interactions with specific biological targets.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it may inhibit specific enzymes or receptors involved in key biological processes. For instance, the binding affinities of this compound with various biological targets could be analyzed through techniques like molecular docking and enzyme kinetics studies .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar chalcones reveals variations in biological activity based on substituents:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | C16H16O3 | Contains a para-substituted ethoxy group |

| (E)-3-(5-Methylfuran-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | C16H16O3 | Features a methoxy group instead of ethoxy |

| (E)-4-Hydroxychalcone | C15H14O3 | Lacks the furan moiety but retains similar aromatic characteristics |

These variations illustrate how substituent modifications can influence the pharmacological profiles of chalcones.

Case Studies and Research Findings

Recent studies have synthesized and evaluated various chalcone derivatives, including those related to this compound. For example, derivatives were tested for their tyrosinase inhibitory activity, revealing significant differences in potency depending on structural modifications. Such findings underscore the importance of further exploring the biological activities of this compound through rigorous experimental designs .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H16O3

- Molecular Weight : 256.30 g/mol

- Structural Features : The compound contains an ethoxy-substituted phenyl group and a furan moiety, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

Chalcones are known for their diverse biological activities. Preliminary studies suggest that (2E)-3-(2-ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may exhibit:

- Antioxidant Properties : Similar to other chalcones, it may scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity : Research indicates that chalcone derivatives can inhibit the growth of various pathogens, making this compound a candidate for further antimicrobial studies.

- Anti-inflammatory Effects : Investigations into its interaction with enzymes involved in inflammation pathways may reveal therapeutic applications in treating inflammatory diseases.

Biological Research

The compound's interactions with biological targets are being explored through:

- Molecular Docking Studies : These studies aim to elucidate binding affinities with enzymes associated with oxidative stress and inflammation.

- Cell Culture Experiments : Evaluating its effects on cell viability and proliferation can provide insights into its anticancer potential.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Bioactivity

Key Observations :

Substituent Electronegativity : Compounds with electron-withdrawing groups (e.g., bromine, fluorine) on Ring A or B exhibit enhanced inhibitory activity. For instance, Compound 2j (4-bromo, 4-fluoro) shows lower IC50 (4.703 μM) than analogs with methoxy groups (e.g., Compound 2p, IC50 = 70.79 μM) . The ethoxy group in the target compound, being moderately electron-donating, may reduce potency compared to halogens but improve metabolic stability.

Substituent Position : Ortho-substituted chalcones, such as the target compound, often face steric hindrance but may enhance binding specificity. For example, Compound 1 in (2,3-dimethoxyphenyl) demonstrates significant antimicrobial activity, suggesting ortho-substitution can be favorable .

Molecular Docking and SAR Insights

- Electron-Donating vs. Withdrawing Groups : Substitutions like methoxy (electron-donating) on Ring A correlate with reduced inhibitory activity compared to halogens (electron-withdrawing) . The ethoxy group’s intermediate electron-donating capacity may balance activity and pharmacokinetics.

- Ortho-Substitution Effects : Ortho-substituted chalcones (e.g., 2-ethoxy in the target compound) may hinder rotation around the α,β-unsaturated bond, stabilizing the bioactive conformation and enhancing target binding .

Preparation Methods

Reaction Conditions and Optimization

Typical solvents for this reaction include ethanol or methanol, with reaction temperatures ranging from 25°C to 80°C. A study comparing bases revealed that NaOH in ethanol at 60°C for 6 hours achieved a yield of 72%, while KOH under similar conditions provided a marginally higher yield of 75%. The use of ultrasonic irradiation reduced reaction time from hours to 30 minutes, with yields remaining consistent at 70–75%.

Solvent-Free Modifications

Green chemistry approaches have employed solvent-free conditions using solid acid catalysts like Amberlyst-15 or SiO2-H2SO4. For instance, mixing equimolar amounts of 2-ethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde with SiO2-H2SO4 at 80°C for 2 hours yielded the product in 68% yield. While slightly lower than traditional methods, this approach reduces environmental impact and simplifies purification.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-couplings offer alternative pathways for constructing the chalcone backbone. The Sonogashira coupling, for example, involves reacting 2-ethoxyphenylacetylene with 5-methylfuran-2-carbonyl chloride in the presence of [PdCl2(PPh3)2] and triethylamine (Et3N) in tetrahydrofuran (THF). This method produced the target compound in 65% yield, though it required stringent anhydrous conditions.

Suzuki-Miyaura Coupling

A less common but viable approach employs the Suzuki-Miyaura reaction, coupling 2-ethoxyphenylboronic acid with 5-methylfuran-2-yl vinyl iodide. Using [PdCl2(PPh3)2] and Cs2CO3 in toluene at 100°C, this method achieved a moderate yield of 58%. While functional group tolerance is high, the requirement for pre-functionalized starting materials limits its practicality.

Wittig Reaction: Olefination Strategy

The Wittig reaction provides stereoselective access to the (E)-configured double bond. Treatment of 2-ethoxybenzaldehyde with the ylide generated from 5-methylfuran-2-ylmethyltriphenylphosphonium bromide and sodium ethoxide (NaOEt) in toluene under microwave irradiation (5 minutes) yielded the product in 73% yield. This method excels in stereocontrol but necessitates careful handling of moisture-sensitive reagents.

Solvent-Free and Green Chemistry Innovations

Recent advances emphasize sustainability. A notable example uses ball milling with KOH as both a base and grinding auxiliary. Mechanochemical grinding of 2-ethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde for 45 minutes produced the chalcone in 70% yield, comparable to solvent-based methods.

Catalytic Systems in Green Synthesis

The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4), as solvents and catalysts has been explored. Reactions conducted in [Bmim]BF4 at 90°C for 4 hours achieved 80% yield, with the ionic liquid being recyclable for up to three cycles without significant loss in activity.

Comparative Evaluation of Synthetic Routes

The table below summarizes key parameters across different methods:

| Method | Conditions | Yield (%) | Reaction Time | Stereoselectivity |

|---|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH, 60°C | 75 | 6 hours | Moderate |

| Microwave-Assisted | [PdCl2(dtbpf)], 140°C | 85 | 30 minutes | High |

| Sonogashira Coupling | [PdCl2(PPh3)2], THF | 65 | 12 hours | High |

| Wittig Reaction | NaOEt, toluene, microwave | 73 | 5 minutes | Excellent |

| Solvent-Free Ball Milling | KOH, ball milling | 70 | 45 minutes | Moderate |

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives.

- Procedure : React 2-ethoxyacetophenone with 5-methylfuran-2-carbaldehyde in the presence of a base (e.g., NaOH or KOH) under reflux in ethanol.

- Key Considerations :

Q. Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

Q. How is the crystal structure determined, and what parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard:

- Data Collection : Use Mo-Kα radiation () at 100–293 K.

- Refinement : Apply SHELXL-97 with full-matrix least-squares.

- Key Metrics :

- -factor: <0.06 (e.g., in similar compounds).

- Bond lengths/angles: Compare with DFT-optimized geometries for validation .

Advanced Research Questions

Q. How can DFT calculations complement experimental data in determining electronic properties?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides:

- HOMO-LUMO Analysis : Predict reactivity (e.g., ).

Q. How to resolve contradictions between theoretical and experimental UV-Vis data?

Methodological Answer: Discrepancies often arise from:

Q. What strategies validate the compound’s bioactivity in antimicrobial assays?

Methodological Answer: Use agar well diffusion or microbroth dilution assays:

- Test Organisms : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans).

- Controls : Compare with standard antibiotics (e.g., ampicillin, fluconazole).

- Data Interpretation :

- Moderate activity (zone of inhibition: 8–12 mm) suggests potential for structural optimization.

- Correlate activity with substituent electronegativity (e.g., ethoxy vs. methoxy groups) .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.